Hydroxy Pioglitazone (M-VII)

Descripción general

Descripción

Hydroxy Pioglitazone (M-VII) is a novel metabolite of Pioglitazone, a thiazolidinedione class drug primarily used for the treatment of Type 2 diabetes mellitus. The compound is characterized by the presence of a hydroxyl group, which distinguishes it from its parent compound, Pioglitazone . Hydroxy Pioglitazone (M-VII) has a molecular formula of C19H20N2O4S and a molecular weight of 372.44 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hydroxy Pioglitazone (M-VII) is typically synthesized through the metabolic transformation of Pioglitazone in the liver. The process involves the hydroxylation of Pioglitazone, which is catalyzed by cytochrome P450 enzymes . The synthetic route can be summarized as follows:

- Pioglitazone is incubated with human hepatocytes at 37°C.

- The reaction mixture is quenched with acetonitrile at various time intervals (0, 30, 60, 90, and 120 minutes).

- The metabolites are then separated and identified using chromatographic techniques .

Industrial Production Methods: Industrial production of Hydroxy Pioglitazone (M-VII) involves large-scale biotransformation processes using liver microsomes or recombinant enzymes. The reaction conditions are optimized to maximize the yield of the desired metabolite .

Análisis De Reacciones Químicas

Types of Reactions: Hydroxy Pioglitazone (M-VII) undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of Hydroxy Pioglitazone (M-VII), which can be further analyzed for their pharmacological properties .

Aplicaciones Científicas De Investigación

Hydroxy Pioglitazone (M-VII) has several scientific research applications, including:

Mecanismo De Acción

Hydroxy Pioglitazone (M-VII) exerts its effects by acting as an agonist at the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ leads to the transcription of insulin-responsive genes involved in glucose and lipid metabolism . This mechanism enhances insulin sensitivity and improves glycemic control in patients with Type 2 diabetes mellitus .

Comparación Con Compuestos Similares

Pioglitazone: The parent compound, used for the treatment of Type 2 diabetes.

Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.

Troglitazone: An earlier thiazolidinedione, now withdrawn due to safety concerns.

Uniqueness: Hydroxy Pioglitazone (M-VII) is unique due to its hydroxyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, Pioglitazone . This structural difference may result in varied metabolic pathways and therapeutic effects, making it a valuable compound for further research and development .

Actividad Biológica

Hydroxy Pioglitazone (M-VII) is a significant metabolite of Pioglitazone, a thiazolidinedione class medication primarily used in the management of type 2 diabetes mellitus. This article delves into the biological activity of Hydroxy Pioglitazone (M-VII), highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Chemical Formula : C19H20N2O4S

- Molecular Weight : 372.44 g/mol

Hydroxy Pioglitazone (M-VII) acts primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) , which is crucial in regulating glucose and lipid metabolism. By activating PPARγ, M-VII enhances insulin sensitivity in various tissues, including adipose tissue, skeletal muscle, and the liver.

Biochemical Pathways

- Insulin Sensitization : M-VII increases the transcription of insulin-responsive genes, facilitating improved glucose uptake and utilization.

- Lipid Metabolism : The compound modulates lipid profiles, contributing to better lipid homeostasis and potentially reducing cardiovascular risks associated with diabetes.

Biological Activities

Hydroxy Pioglitazone (M-VII) exhibits a range of biological activities:

- Anti-inflammatory Effects : Research indicates that M-VII reduces inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha, suggesting its potential in managing chronic inflammatory conditions like arthritis and cardiovascular diseases.

- Neuroprotective Properties : Studies have shown that M-VII may protect against neurodegeneration by improving cognitive function and reducing neuronal damage in models of Alzheimer's and Parkinson's diseases.

- Anti-cancer Potential : Preliminary findings suggest that M-VII can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle progression.

Pharmacokinetics

Hydroxy Pioglitazone is extensively metabolized in the liver, with its pharmacokinetic profile influenced by factors such as drug interactions. For instance, rifampicin has been shown to significantly alter the pharmacokinetics of pioglitazone, which could indirectly affect M-VII levels .

Key Findings from Pharmacokinetic Studies

| Parameter | Control Phase (Placebo) | Rifampicin Phase | Percentage Change (%) |

|---|---|---|---|

| Peak Concentration (Cmax) | 932 ± 335 ng/mL | 888 ± 335 ng/mL | -4.7% |

| Half-life (t1/2) | 4.9 ± 1.0 h | 2.3 ± 0.6 h | -53% |

These changes indicate that rifampicin significantly reduces the elimination half-life of pioglitazone, which may also affect its metabolites like M-VII .

Case Studies and Clinical Applications

- Diabetes Management : In clinical settings, Hydroxy Pioglitazone has shown promise in improving glycemic control among patients with type 2 diabetes. A study reported a significant reduction in hemoglobin A1C levels among patients treated with pioglitazone compared to those on other therapies .

- Non-Alcoholic Steatohepatitis (NASH) : A randomized trial indicated that pioglitazone treatment led to a notable improvement in NASH histological scores among patients, suggesting potential benefits for M-VII as part of this therapeutic strategy .

- Cardiovascular Risk Reduction : Observational studies have demonstrated that pioglitazone improves cardiovascular risk factors beyond glycemic control, indicating a broader therapeutic role for its metabolites like M-VII .

Future Research Directions

Despite promising findings regarding Hydroxy Pioglitazone (M-VII), substantial gaps remain in understanding its full pharmacological profile. Future research should focus on:

- Elucidating the specific molecular mechanisms underlying its anti-inflammatory and neuroprotective effects.

- Conducting large-scale clinical trials to evaluate its efficacy and safety as a standalone treatment or in combination therapies.

- Investigating its potential role in cancer therapy and other metabolic disorders.

Propiedades

IUPAC Name |

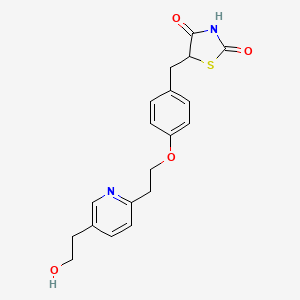

5-[[4-[2-[5-(2-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c22-9-7-14-1-4-15(20-12-14)8-10-25-16-5-2-13(3-6-16)11-17-18(23)21-19(24)26-17/h1-6,12,17,22H,7-11H2,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXGNBJVZUQUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849604 | |

| Record name | 5-[(4-{2-[5-(2-Hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625853-72-7 | |

| Record name | 5-[(4-{2-[5-(2-Hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.